molecular formula C28H42INO4Si B140157 tert-butyl N-[2-[3-iodo-4-[4-tri(propan-2-yl)silyloxyphenoxy]phenyl]ethyl]carbamate CAS No. 788824-53-3

tert-butyl N-[2-[3-iodo-4-[4-tri(propan-2-yl)silyloxyphenoxy]phenyl]ethyl]carbamate

Cat. No.: B140157
CAS No.: 788824-53-3
M. Wt: 611.6 g/mol
InChI Key: XSNORFLDJDHTFB-UHFFFAOYSA-N
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Description

Protected Thyroxin metabolite.

Scientific Research Applications

Synthesis and Reaction Behavior

Tert-butyl N-[2-[3-iodo-4-[4-tri(propan-2-yl)silyloxyphenoxy]phenyl]ethyl]carbamate is involved in complex synthetic pathways, often as an intermediate compound. For instance, Zhao et al. (2017) demonstrated a rapid synthetic method for a similar compound, which was synthesized through acylation, nucleophilic substitution, and reduction, and emphasized its importance as an intermediate in many biologically active compounds (Zhao et al., 2017). Similarly, Smith et al. (2013) described the directed lithiation of compounds closely related to tert-butyl carbamates, highlighting the chemical reactivity and potential for substitution reactions to yield a variety of products (Smith et al., 2013).

Free-Radical Chemistry and Lactone Formation

Crich and Rahaman (2009) illustrated the utilization of iodoalkyl tert-butyl carbonates and carbamates in free-radical reactions with thiomaleic anhydride to produce substituted thiosuccinic anhydrides. Notably, after removal of the tert-butyloxycarbonyl group, this process leads to the formation of lactones or lactams, which are of significant interest in various chemical synthesis applications (Crich & Rahaman, 2009).

Molecular Structure and Crystallization

Research focusing on molecular structure and crystallization processes of similar carbamate compounds was conducted by Kant et al. (2015) and Ober et al. (2004), revealing intricate details about the non-planar conformations and crystal packing influenced by intermolecular interactions, such as hydrogen bonding (Kant et al., 2015), (Ober et al., 2004).

Properties

IUPAC Name

tert-butyl N-[2-[3-iodo-4-[4-tri(propan-2-yl)silyloxyphenoxy]phenyl]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H42INO4Si/c1-19(2)35(20(3)4,21(5)6)34-24-13-11-23(12-14-24)32-26-15-10-22(18-25(26)29)16-17-30-27(31)33-28(7,8)9/h10-15,18-21H,16-17H2,1-9H3,(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSNORFLDJDHTFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)CCNC(=O)OC(C)(C)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42INO4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10468955
Record name AGN-PC-00C3VT
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

611.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

788824-53-3
Record name AGN-PC-00C3VT
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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